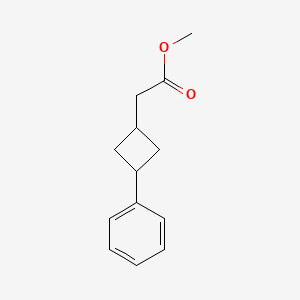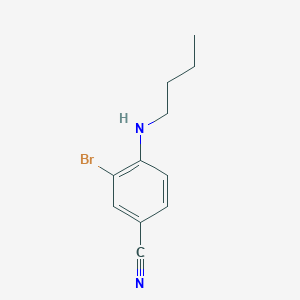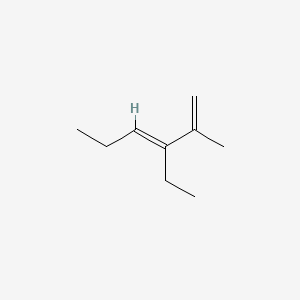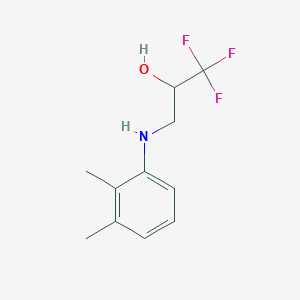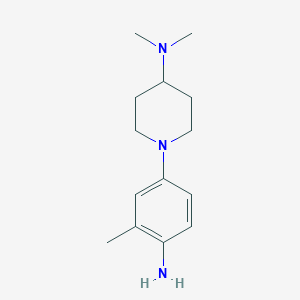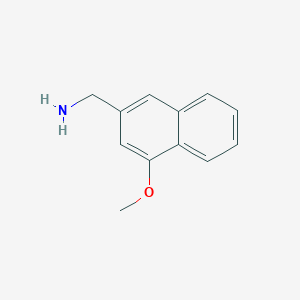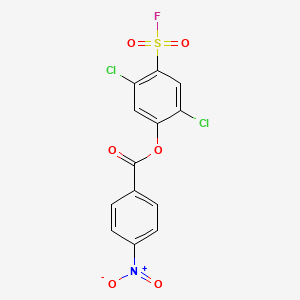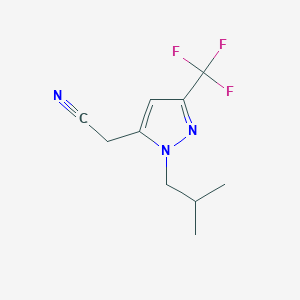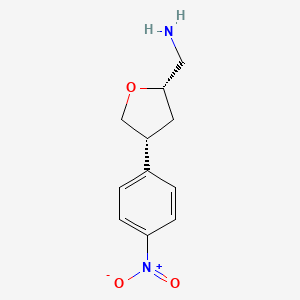![molecular formula C7H12N2O B13344367 (1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 1279880-23-7](/img/structure/B13344367.png)
(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,6S)-3,9-diazabicyclo[421]nonan-4-one is a bicyclic compound featuring a unique diazabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the construction of the bicyclic core through a series of stereoselective reactions. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be adapted for the synthesis of the target compound . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold.
Industrial Production Methods
Industrial production of Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism of action may vary depending on the specific application and the molecular targets involved.
類似化合物との比較
Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
Bicyclo[4.3.0]nonane:
Bicyclo[3.3.1]nonane: This compound is predominant in many biologically active natural products and has applications in asymmetric catalysis and anticancer research.
Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one stands out due to its unique diazabicyclo structure, which offers distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1279880-23-7 |
|---|---|
分子式 |
C7H12N2O |
分子量 |
140.18 g/mol |
IUPAC名 |
(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10)/t5-,6+/m0/s1 |
InChIキー |
OJDDWFBNQVXOPZ-NTSWFWBYSA-N |
異性体SMILES |
C1C[C@@H]2CNC(=O)C[C@H]1N2 |
正規SMILES |
C1CC2CNC(=O)CC1N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


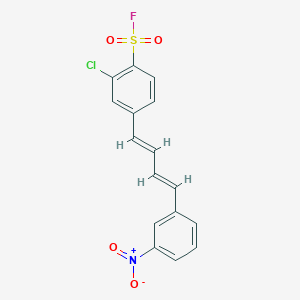
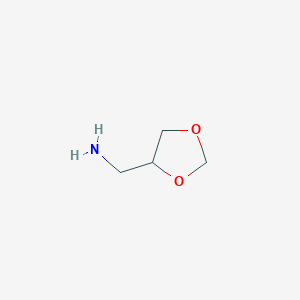
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)

![4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B13344307.png)
